
7-Bromo-4-nitroisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-nitroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrN2O3. It is a derivative of isoindolinone, characterized by the presence of bromine and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-nitroisoindolin-1-one typically involves the bromination and nitration of isoindolinone derivatives. One common method includes the reaction of isoindolinone with bromine and nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to ensure selective bromination and nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-nitroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Formation of various substituted isoindolinone derivatives.
Reduction: Formation of 7-Bromo-4-aminoisoindolin-1-one.
Oxidation: Formation of oxidized isoindolinone derivatives.
Scientific Research Applications
7-Bromo-4-nitroisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Bromo-4-nitroisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitroisoindolin-1-one: Lacks the bromine atom, leading to different reactivity and biological properties.
7-Bromoisoindolin-1-one: Lacks the nitro group, affecting its chemical behavior and applications.
7-Bromo-4-chloroisoindolin-1-one: Contains a chlorine atom instead of a nitro group, resulting in distinct chemical and biological properties
Uniqueness
7-Bromo-4-nitroisoindolin-1-one is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H5BrN2O3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
7-bromo-4-nitro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)4-3-10-8(12)7(4)5/h1-2H,3H2,(H,10,12) |
InChI Key |
YNUCVFWNFLJQDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Hydroxymethyl)piperidin-4-yl]-2-phenylpropan-1-ol](/img/structure/B11861669.png)

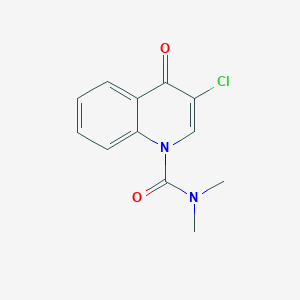
![Potassium ((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)trifluoroborate](/img/structure/B11861689.png)

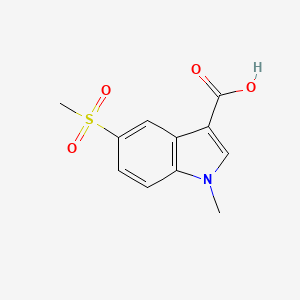

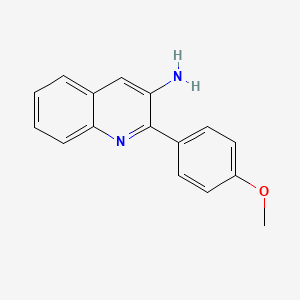

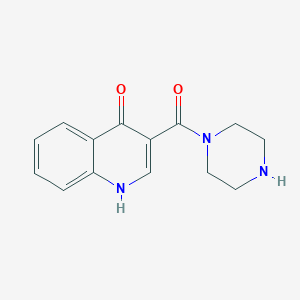


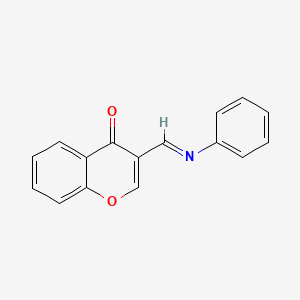
![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)
